![molecular formula C20H14FN3O2S B1664390 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1030123-90-0](/img/structure/B1664390.png)

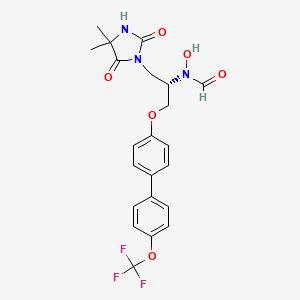

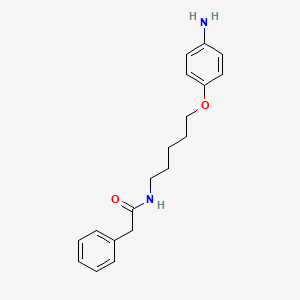

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

説明

Novel inhibitor of deregulated NRF2 transcriptional activity in cancer, broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.

AEM1 is an inhibitor of deregulated NRF2 transcriptional activity in cancer. It acts by broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.

科学的研究の応用

Chemical Stability of QA-Based Head Groups: The chemical instability of QA-based head groups at alkaline pH and elevated temperatures poses a significant challenge in AEMFC technology. Researchers have employed modeling and simulation techniques to study the stability of various QA-based head groups. These studies explore the effects of different parameters, such as temperature, hydration levels, and specific QA-based head group structures .

Computational Approaches: Various computational methods have been employed to investigate AEMs. These include:

Water Electrolysis

AEMs have revolutionized water electrolysis, a process that splits water into hydrogen and oxygen using an electric current. Their use in this field contributes to sustainable hydrogen production for clean energy applications .

Ion Exchange Membranes (IEMs)

Beyond fuel cells, AEMs find applications in ion exchange membranes (IEMs). These membranes facilitate selective ion transport in various separation processes, including desalination, electrodialysis, and ion-exchange chromatography .

Other Emerging Applications

While AEM1 is relatively new, ongoing research may uncover additional applications. Keep an eye out for developments in fields like drug delivery, sensors, and environmental remediation.

作用機序

Target of Action

AEM1 primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

AEM1 acts as an inhibitor of Nrf2 . It reduces the expressions of Nrf2-dependent genes, thereby disrupting the normal functioning of Nrf2 . The exact molecular mechanism of how aem1 interacts with nrf2 is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by AEM1 is the Keap1-Nrf2 pathway . Under normal conditions, Nrf2 binds to its inhibitor, Keap1, in the cytoplasm. When oxidative stress occurs, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the DNA and initiates the transcription of antioxidant genes . AEM1 disrupts this process by inhibiting Nrf2, thus affecting the body’s antioxidant response .

Result of Action

The inhibition of Nrf2 by AEM1 leads to a decrease in the expression of Nrf2-controlled genes . This results in the sensitization of cancer cells to various chemotherapeutic agents and inhibits the growth of cancer cells both in vitro and in vivo .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLTGSHWIGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

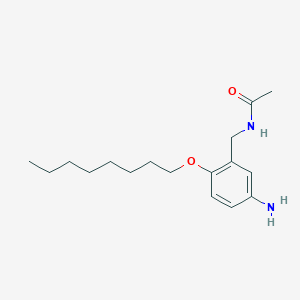

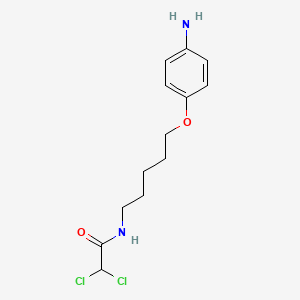

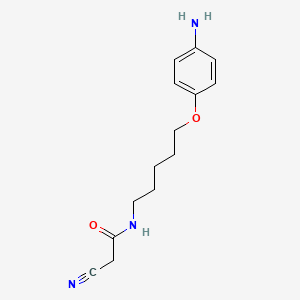

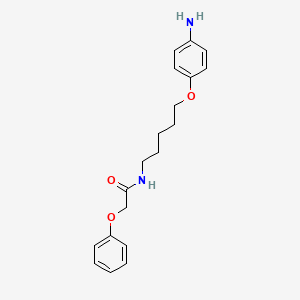

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)